REACTION_CXSMILES
|
[OH-].[Li+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:30]#[N:31])=[C:8]([CH:21]=1)[C:9]([O:11]CC1C=CC=CC=1C#N)=[O:10]>O.C1COCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:30]#[N:31])=[C:8]([CH:21]=1)[C:9]([OH:11])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
328 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
(2-cyanophenyl)methyl 5-bromo-2-{[(2-cyanophenyl)methyl]oxy}benzoate
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)OCC2=C(C=CC=C2)C#N)C1)OCC1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The residual water phase was extracted with ethyl acetate (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was then evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OCC1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |